3-(1,3-Benzothiazol-2-yl)propanehydrazide
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Overview
Description
3-(1,3-Benzothiazol-2-yl)propanehydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)propanehydrazide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring. The resulting benzothiazole derivative is then reacted with hydrazine hydrate to form the final product . The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve the use of nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce dihydrobenzothiazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)propanehydrazide involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In anticancer research, it may interfere with cellular signaling pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1,3-Benzothiazol-2-yl)propanehydrazide include other benzothiazole derivatives such as:
- 2-(1,3-Benzothiazol-2-yl)acetamide
- 2-(1,3-Benzothiazol-2-yl)aniline
- 2-(1,3-Benzothiazol-2-yl)ethanol
Uniqueness
What sets this compound apart from other benzothiazole derivatives is its unique hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)propanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c11-13-9(14)5-6-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6,11H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVBKJHNCNYXSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655402 |
Source
|
Record name | 3-(1,3-Benzothiazol-2-yl)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21344-57-0 |
Source
|
Record name | 3-(1,3-Benzothiazol-2-yl)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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